3-(2-Chloroethyl)-7-methyl-1H-indole
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Overview
Description
3-(2-Chloroethyl)-7-methyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-7-methyl-1H-indole typically involves the alkylation of 7-methyl-1H-indole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Substitution: Formation of 3-(2-substituted ethyl)-7-methyl-1H-indole derivatives.
Oxidation: Formation of indole-2,3-diones or other oxidized indole derivatives.
Reduction: Formation of hydrogenated indole derivatives.
Scientific Research Applications
3-(2-Chloroethyl)-7-methyl-1H-indole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-7-methyl-1H-indole involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that can alter their function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another compound with a chloroethyl group, known for its antibacterial properties.
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known cytotoxic agent with a similar chloroethyl group, used historically as a chemical weapon.
Uniqueness
3-(2-Chloroethyl)-7-methyl-1H-indole is unique due to its specific indole structure, which imparts distinct chemical and biological properties. Unlike mustard gas, which is highly toxic and used as a chemical weapon, this compound is primarily studied for its potential therapeutic applications and as a synthetic intermediate in organic chemistry.
Properties
IUPAC Name |
3-(2-chloroethyl)-7-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAHCHFACLCTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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